molecular formula C20H23N3O3 B11582250 1-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-3-(4-methoxyphenoxy)propan-2-ol

1-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-3-(4-methoxyphenoxy)propan-2-ol

Cat. No.: B11582250
M. Wt: 353.4 g/mol
InChI Key: WRFIQSLSDHSYOQ-UHFFFAOYSA-N
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Description

1-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-3-(4-METHOXYPHENOXY)PROPAN-2-OL is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-3-(4-METHOXYPHENOXY)PROPAN-2-OL typically involves multiple steps, including the formation of the benzodiazole ring and subsequent functionalization. Common synthetic routes may include:

    Cyclization reactions: Formation of the benzodiazole ring through cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: Introduction of the prop-2-en-1-yl group through alkylation reactions using suitable alkylating agents.

    Functional group transformations: Conversion of functional groups to achieve the desired chemical structure, often involving reagents like sodium hydride, potassium carbonate, or palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include:

    Continuous flow synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Green chemistry approaches: Implementing environmentally friendly methods, such as solventless reactions or the use of renewable reagents.

Chemical Reactions Analysis

Types of Reactions

1-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-3-(4-METHOXYPHENOXY)PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: Conversion of the imino group to an oxo group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the benzodiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzodiazole ring or the phenoxy group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-3-(4-METHOXYPHENOXY)PROPAN-2-OL has been explored in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as an anti-inflammatory or neuroprotective agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-3-(4-METHOXYPHENOXY)PROPAN-2-OL involves its interaction with specific molecular targets and pathways. This compound may:

    Bind to receptors: Interact with specific receptors in the body, such as GABA receptors, to exert its effects.

    Inhibit enzymes: Inhibit the activity of enzymes involved in inflammatory or metabolic pathways.

    Modulate signaling pathways: Affect signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

1-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-3-(4-METHOXYPHENOXY)PROPAN-2-OL can be compared with other benzodiazole derivatives, such as:

    1,3-Benzodiazole: A simpler structure with similar biological activities.

    2-Phenylbenzodiazole: Known for its anticancer properties.

    4-Methoxybenzodiazole: Exhibits antimicrobial activity.

The uniqueness of 1-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-3-(4-METHOXYPHENOXY)PROPAN-2-OL lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

1-(2-imino-3-prop-2-enylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C20H23N3O3/c1-3-12-22-18-6-4-5-7-19(18)23(20(22)21)13-15(24)14-26-17-10-8-16(25-2)9-11-17/h3-11,15,21,24H,1,12-14H2,2H3

InChI Key

WRFIQSLSDHSYOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CC=C)O

Origin of Product

United States

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